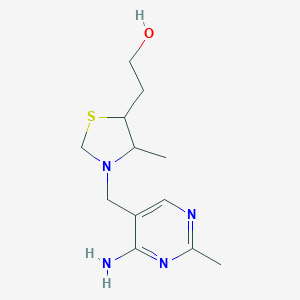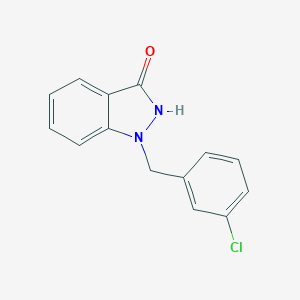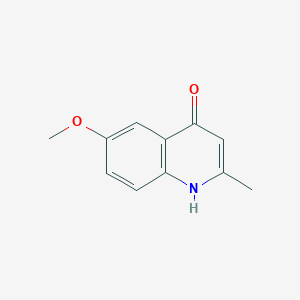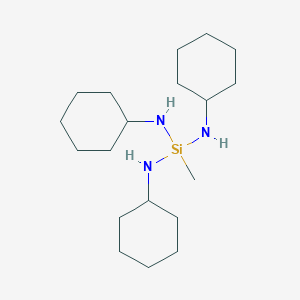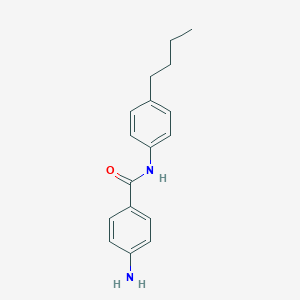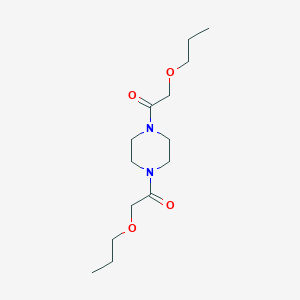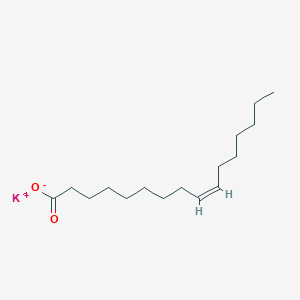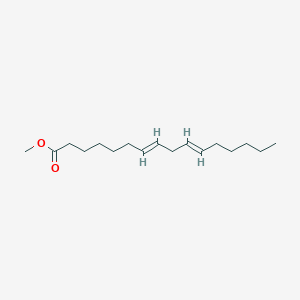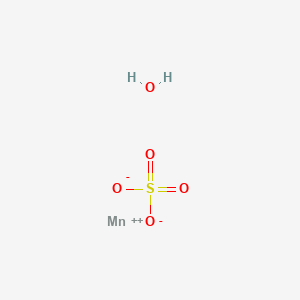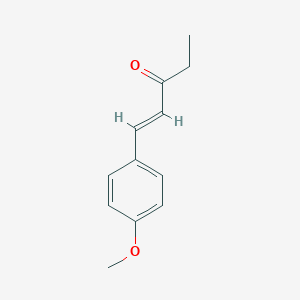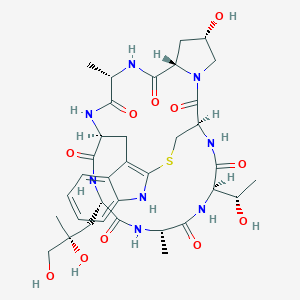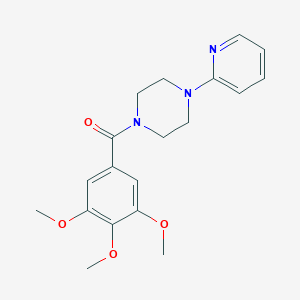
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as PPTMK, is a chemical compound that has been subject to scientific research due to its potential applications in medicine. PPTMK is a ketone that belongs to the class of piperazine derivatives, and it has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antiallergic Activity
Nishikawa et al. (1989) synthesized a series of acrylamide derivatives, including compounds related to 4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, and found several of these compounds to exhibit potent antiallergic activities. They demonstrated inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, suggesting potential use in allergy treatment (Nishikawa et al., 1989).
Synthesis of Analogs
Saleh et al. (1994) demonstrated the synthesis of 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines as analogs of both quinolizidine and piperazine drugs, highlighting the versatility of amino ketone structures related to 4-(2-Pyridyl)piperazinyl compounds (Saleh et al., 1994).
Solid Phase Synthesis
Hird et al. (1997) explored the solid-phase synthesis of 2-aminobutadienes using a piperazine linker, demonstrating the utility of piperazine in attaching ketones for synthesis, which could include derivatives of 4-(2-Pyridyl)piperazinyl compounds (Hird et al., 1997).
Mass Spectrometric Studies
Herzig et al. (1977) conducted mass spectrometric investigations of phenyl-pyridyl-ketones, providing insights into the fragmentation patterns of compounds structurally related to 4-(2-Pyridyl)piperazinyl ketones (Herzig et al., 1977).
Reactivity in Metal Chemistry
Papaefstathiou et al. (2001) studied the reactivity of di-2-pyridyl ketone with Ni(O2CMe)(2).4H2O, leading to insights into the use of pyridyl ketones in the formation of high-spin molecules, potentially applicable to materials science and magnetism research (Papaefstathiou et al., 2001).
Enantioselective Alkynylation
Tanaka et al. (2010) investigated the enantioselective alkynylation of ketones with trimethoxysilylalkynes, demonstrating the potential for synthesizing chiral tertiary propargylic alcohols from acetylpyridine, relevant to the field of asymmetric synthesis (Tanaka et al., 2010).
Synthesis of Piperazine Derivatives
Qiao et al. (2011) used piperazine-based derivatives for peptide carboxyl group derivatization, enhancing signal detection in mass spectrometry. This research demonstrates the potential use of piperazine derivatives, like 4-(2-Pyridyl)piperazinyl ketones, in proteomics and analytical chemistry (Qiao et al., 2011).
Propiedades
Número CAS |
17766-77-7 |
|---|---|
Nombre del producto |
4-(2-Pyridyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Fórmula molecular |
C19H23N3O4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(4-pyridin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-12-14(13-16(25-2)18(15)26-3)19(23)22-10-8-21(9-11-22)17-6-4-5-7-20-17/h4-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
FCSIXXHVPJCRTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Otros números CAS |
17766-77-7 |
Solubilidad |
53.6 [ug/mL] |
Sinónimos |
1-(2-Pyridyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



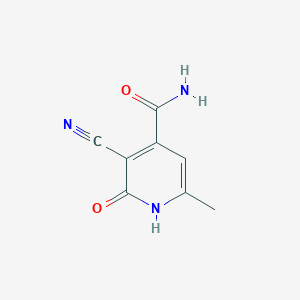
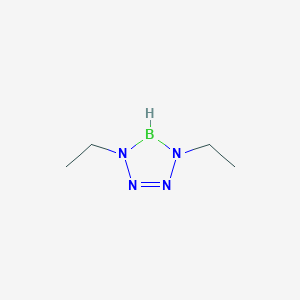
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
